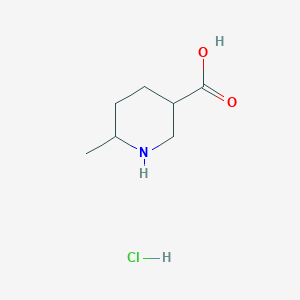

6-Methyl-piperidine-3-carboxylic acid hydrochloride

Description

6-Methyl-piperidine-3-carboxylic acid hydrochloride is a piperidine derivative characterized by a methyl substituent at the 6-position and a carboxylic acid group at the 3-position of the piperidine ring, with a hydrochloride salt form enhancing its stability and solubility. Piperidine derivatives are widely studied for their roles in drug development, particularly as building blocks for bioactive molecules due to their conformational flexibility and ability to interact with biological targets .

Properties

IUPAC Name |

6-methylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNNMKIITLUFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965309-07-2 | |

| Record name | 6-methylpiperidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-piperidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of unsaturated intermediates, followed by cyclization and functionalization steps . The reaction conditions often involve the use of catalysts such as palladium or platinum, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The process involves the use of high-pressure hydrogenation and subsequent purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

6-Methyl-piperidine-3-carboxylic acid hydrochloride has garnered attention for its potential therapeutic properties. It is being investigated for various applications:

- Neurotransmitter Interaction : The compound interacts with neurotransmitter systems, showing potential in treating neurological disorders. Its mechanism of action involves binding to specific receptors, modulating their activity .

- Drug Development : As a precursor in drug synthesis, it is used to develop new medications targeting conditions such as migraines and anxiety disorders. For example, derivatives of this compound are being explored for their efficacy in treating migraine by activating serotonin receptors without causing vasoconstriction .

Research indicates that this compound exhibits significant biological activities:

- Antidepressant Effects : Studies have shown that certain derivatives can enhance serotonergic neurotransmission, which may lead to antidepressant effects .

- Anti-anxiety Properties : The compound's interaction with serotonin receptors suggests potential applications in managing anxiety and related disorders .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its ability to serve as a building block allows for the creation of various chemical entities used across different industries.

Data Table: Summary of Applications

Case Study 1: Migraine Treatment

A study explored the efficacy of a derivative of this compound in treating migraines. The compound was shown to activate serotonin receptors effectively while minimizing side effects typically associated with migraine medications .

Case Study 2: Anxiety Disorders

Research demonstrated that certain formulations containing this compound exhibited anxiolytic properties in preclinical models. The findings support its potential use as an alternative treatment for anxiety disorders, highlighting its role in modulating serotonin levels .

Mechanism of Action

The mechanism of action of 6-Methyl-piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

*Note: Data for the title compound are inferred from structurally related compounds.

Structural and Functional Differences

Positional Isomerism: 6-Methyl-piperidine-2-carboxylic acid (CAS 99571-58-1) shares the methyl group at position 6 but has the carboxylic acid at position 2 instead of 3. (S)-Piperidine-2-carboxylic acid HCl (CAS 2133-33-7) lacks the methyl group at position 6, reducing steric bulk and lipophilicity compared to the title compound .

Substituent Effects: The trifluoromethyl (-CF3) group in 6-(Trifluoromethyl)piperidine-3-carboxylic acid HCl (CAS 2007916-57-4) introduces strong electron-withdrawing effects, enhancing metabolic stability and acidity compared to the methyl (-CH3) group in the title compound.

Physicochemical Properties :

- The hydrochloride salt form in the title compound improves solubility in polar solvents, a feature shared with (S)-piperidine-2-carboxylic acid HCl and 6-(trifluoromethyl)piperidine-3-carboxylic acid HCl.

- The methyl group in the title compound likely increases lipophilicity compared to unsubstituted derivatives, influencing membrane permeability in drug delivery applications .

Research and Practical Considerations

- Synthetic Utility: Piperidine-3-carboxylic acid derivatives are valuable intermediates in synthesizing pharmaceuticals, such as protease inhibitors or neuromodulators. The methyl group in the title compound may enhance stability against enzymatic degradation compared to non-methylated analogs .

- Availability : Researchers seeking the discontinued 6-(trifluoromethyl) analog (CAS 2007916-57-4) may need to explore alternative synthetic routes or substitute with the title compound for similar steric effects .

Biological Activity

Overview

6-Methyl-piperidine-3-carboxylic acid hydrochloride (CAS No. 1965309-07-2) is a piperidine derivative with significant potential in various biological applications. This compound is characterized by its unique structural properties, which facilitate interactions with specific molecular targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C7H14ClNO2

- Molecular Weight : 177.65 g/mol

- Physical State : White crystalline solid

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It has been shown to act as an inhibitor of certain enzymes, modulating their activity and leading to various biological effects. The specific pathways and targets depend on the context of its application, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect cellular functions.

- Receptor Binding : It has potential interactions with neurotransmitter receptors, influencing neurological processes.

Anticancer Potential

Recent studies indicate that piperidine derivatives, including this compound, exhibit anticancer properties. For example, one study demonstrated that related piperidine compounds showed cytotoxic effects against FaDu hypopharyngeal tumor cells, suggesting potential applications in cancer therapy through apoptosis induction .

Pain Management

Research has highlighted the potential of piperidine-based compounds in pain management. A study focusing on dual histamine H3 and sigma-1 receptor ligands found that certain piperidine derivatives exhibited analgesic activity in models of nociceptive and neuropathic pain, indicating a multifaceted approach to pain treatment .

Anti-inflammatory Effects

The compound's structural analogs have been evaluated for anti-inflammatory activity. In vitro studies have shown that some piperidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The half-maximal inhibitory concentration (IC50) values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Biological Activity Summary of this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in tumor cells | |

| Analgesic | Binds to H3 and sigma-1 receptors | |

| Anti-inflammatory | Inhibits COX enzyme activity |

Case Studies

- Antitumor Activity : A study published in MDPI reported that piperidine derivatives showed enhanced cytotoxicity against cancer cells compared to standard treatments. The use of structure-based drug design led to the identification of lead compounds with improved binding affinity to target proteins involved in cancer progression .

- Pain Relief Mechanism : Research involving dual receptor ligands demonstrated that certain piperidine compounds could effectively reduce pain responses in animal models. These findings suggest that targeting multiple receptors may enhance therapeutic outcomes in pain management .

- Inflammation Reduction : A comparative analysis of various piperidine derivatives indicated significant inhibition of COX enzymes, leading to reduced inflammatory markers in treated subjects. This positions this compound as a candidate for further development in anti-inflammatory therapies .

Q & A

Q. How can the purity of 6-Methyl-piperidine-3-carboxylic acid hydrochloride be assessed in research settings?

Purity is typically determined via chromatographic (e.g., HPLC with UV detection) or spectroscopic methods (e.g., H/C NMR). Batch-specific certificates of analysis (CoA) should be cross-checked for impurity profiles. For instance, analogs like 3-methyl PCP hydrochloride use ≥98% purity thresholds via HPLC, validated with reference standards .

Q. What solvents are appropriate for dissolving this compound in vitro?

Polar solvents like water, methanol, or DMSO are common, depending on experimental needs. Safety data for related piperidine hydrochlorides suggest pre-testing solubility in aqueous buffers (pH 4–7) to avoid precipitation. For example, 3-(2-Methylphenoxy)piperidine hydrochloride is stable in aqueous media but may require sonication for full dissolution .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid dust generation; store at -20°C in airtight containers. Similar compounds (e.g., 3-methyl PCP) are classified as acutely toxic, necessitating strict adherence to GHS guidelines for skin/eye protection and respiratory filters (e.g., P95 masks) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectroscopic data for this compound?

Cross-validate using multiple techniques:

Q. What catalytic systems optimize the synthesis of piperidine hydrochloride derivatives?

Green chemistry approaches, such as thiamine hydrochloride-catalyzed multicomponent reactions, have been effective for pyridine derivatives. For example, thiamine HCl enables room-temperature synthesis of pyrazolopyranopyrimidines in aqueous media, suggesting potential for analogous piperidine systems .

Q. How to develop a validated HPLC method for quantifying this compound in complex mixtures?

- Optimize mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) based on polarity.

- Validate parameters: linearity (R ≥0.99), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (90–110%).

- Reference spectrophotometric assays for metoclopramide HCl, which use oxidative derivatization to enhance detection sensitivity .

Q. What factors influence the stability of this compound under varying storage conditions?

Stability is affected by temperature, humidity, and light. Analogous opioids like meperidine HCl remain stable for ≥5 years at -20°C in crystalline form. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict degradation pathways (e.g., hydrolysis of the carboxylic acid group) .

Methodological Notes

- Synthesis Optimization : Use design of experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading) for yield improvement.

- Contradiction Analysis : When conflicting data arise, employ orthogonal analytical methods (e.g., IR + XRD) and consult structural databases (e.g., PubChem) for benchmarking.

- Safety Compliance : Regularly review GHS updates and SDS sheets for analogs (e.g., pyridoxine HCl) to align with evolving regulatory standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.